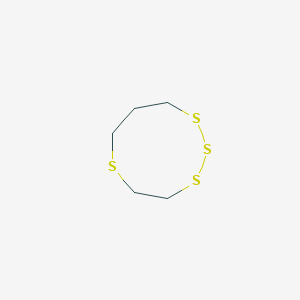
1,2,3,6-Tetrathionane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,6-Tetrathionane is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure with alternating sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,6-Tetrathionane can be synthesized through the oxidation of thiosulfate ions using iodine. The reaction proceeds as follows: [ 2 \text{S}_2\text{O}_3^{2-} + \text{I}_2 \rightarrow \text{S}_4\text{O}_6^{2-} + 2 \text{I}^- ] This method involves the careful control of reaction conditions to ensure the formation of the desired tetrathionate anion .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving additional purification steps to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,6-Tetrathionane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state sulfur compounds.
Reduction: It can be reduced back to thiosulfate ions under suitable conditions.
Substitution: The sulfur atoms in the ring can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Iodine or other halogens are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or hydrogen sulfide can be employed.
Substitution: Nucleophiles like amines or thiols can react with the sulfur atoms in the ring.
Major Products Formed:
Oxidation: Higher oxidation state sulfur compounds.
Reduction: Thiosulfate ions.
Substitution: Various substituted sulfur-containing compounds.
Scientific Research Applications
1,2,3,6-Tetrathionane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential role in biological sulfur cycles and as a model compound for studying sulfur metabolism.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor in various industrial processes
Mechanism of Action
The mechanism by which 1,2,3,6-Tetrathionane exerts its effects involves interactions with sulfur-containing enzymes and proteins. The compound can act as a sulfur donor or acceptor, influencing various biochemical pathways. Its unique ring structure allows it to participate in redox reactions, making it a versatile molecule in both biological and chemical contexts .
Comparison with Similar Compounds
Thiosulfate: A related sulfur oxyanion with similar redox properties.
Tetrathionate: Another sulfur oxyanion with a similar structure but different oxidation states.
Polysulfides: Compounds containing chains of sulfur atoms with varying lengths and oxidation states.
Uniqueness: 1,2,3,6-Tetrathionane is unique due to its specific ring structure and the presence of alternating sulfur atoms. This configuration imparts distinct chemical properties, making it valuable for specific applications where other sulfur compounds may not be suitable .
Properties
CAS No. |
106874-24-2 |
|---|---|
Molecular Formula |
C5H10S4 |
Molecular Weight |
198.4 g/mol |
IUPAC Name |
1,2,3,6-tetrathionane |
InChI |
InChI=1S/C5H10S4/c1-2-6-4-5-8-9-7-3-1/h1-5H2 |
InChI Key |
ABEUTGIEPPMGEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCSSSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



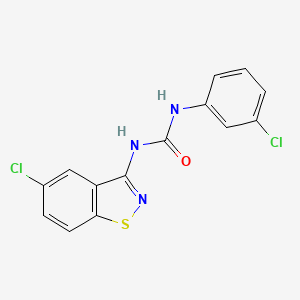

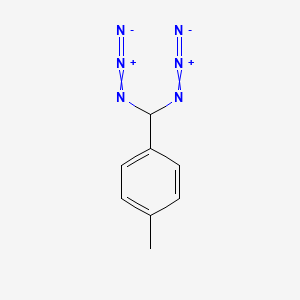

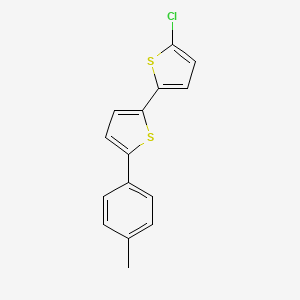
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)


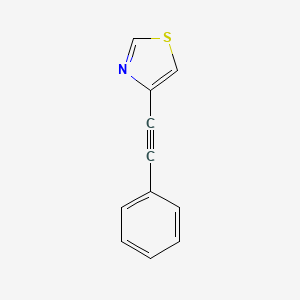
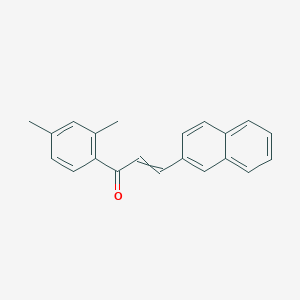
![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)
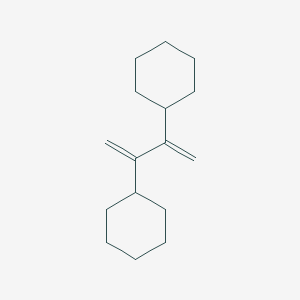
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
